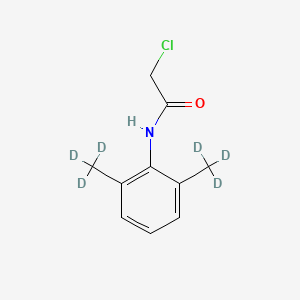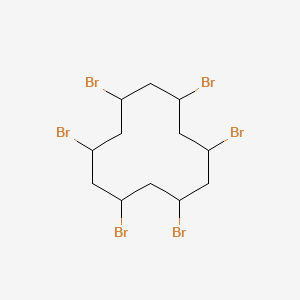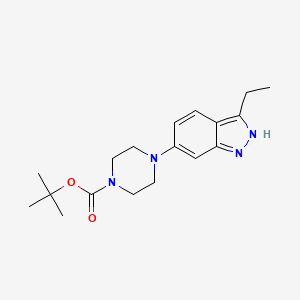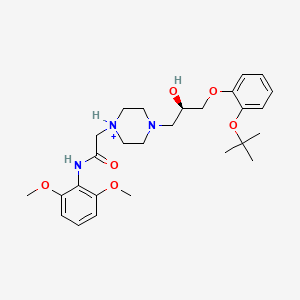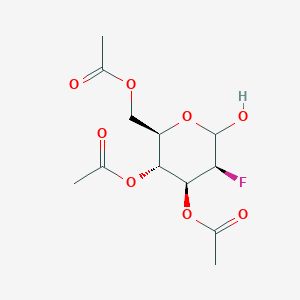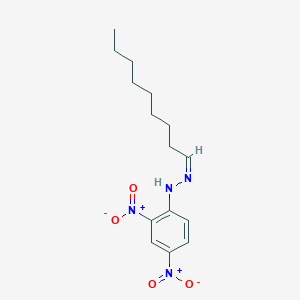
Nonanal-2,4-dinitrophenylhydrazone 100 microg/mL in Acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanal, 2-(2,4-dinitrophenyl)hydrazone is a chemical compound formed by the reaction of nonanal, an aldehyde, with 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is known for its applications in various chemical analyses and reactions. The hydrazone derivatives are often used in the identification and quantification of carbonyl compounds due to their stability and distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 2-(2,4-dinitrophenyl)hydrazone involves the reaction of nonanal with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid or formic acid as the acidifying agent. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The optimal conditions for the reaction include a pH of around 2.5 and a molar ratio of 2.5:1 of 2,4-dinitrophenylhydrazine to nonanal .
Industrial Production Methods
While specific industrial production methods for Nonanal, 2-(2,4-dinitrophenyl)hydrazone are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would involve the careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Nonanal, 2-(2,4-dinitrophenyl)hydrazone primarily undergoes condensation reactions, where it forms stable hydrazone derivatives. These reactions are typically carried out in the presence of an acid and involve the elimination of water.
Common Reagents and Conditions
The common reagents used in the reactions involving Nonanal, 2-(2,4-dinitrophenyl)hydrazone include acids like hydrochloric acid or formic acid, and solvents such as DMF or acetonitrile. The reactions are usually conducted at room temperature or slightly elevated temperatures to ensure complete reaction .
Major Products
The major product of the reaction between nonanal and 2,4-dinitrophenylhydrazine is Nonanal, 2-(2,4-dinitrophenyl)hydrazone itself. This compound is characterized by its stability and distinct melting point, which makes it useful for analytical purposes .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Nonanal, 2-(2,4-dinitrophenyl)hydrazone involves the formation of a stable hydrazone derivative through a condensation reaction. The reaction mechanism includes the nucleophilic addition of the hydrazine group to the carbonyl group of nonanal, followed by the elimination of water to form the hydrazone. This reaction is facilitated by the acidic medium, which protonates the carbonyl group, making it more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanal, 2-(2,4-dinitrophenyl)hydrazone: Similar in structure but derived from heptanal instead of nonanal.
Cyclohexanone, 2-(2,4-dinitrophenyl)hydrazone: Derived from cyclohexanone and used as a standard for elemental analysis.
Uniqueness
Nonanal, 2-(2,4-dinitrophenyl)hydrazone is unique due to its specific application in the analysis of lipid oxidation products. Its stability and distinct properties make it particularly useful in both research and industrial applications, where accurate quantification of carbonyl compounds is essential .
Propriétés
Formule moléculaire |
C15H22N4O4 |
|---|---|
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
2,4-dinitro-N-[(Z)-nonylideneamino]aniline |
InChI |
InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3/b16-11- |
Clé InChI |
STBNOHBRCCXRIK-WJDWOHSUSA-N |
SMILES isomérique |
CCCCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


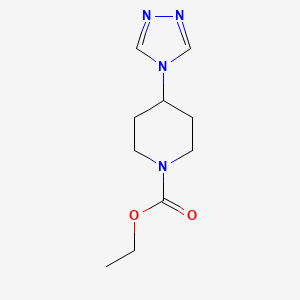

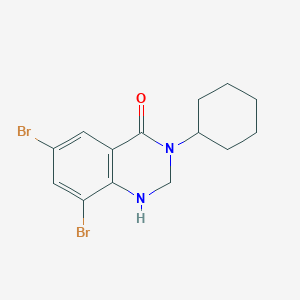
![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate](/img/structure/B13849587.png)

